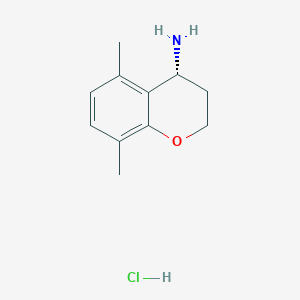

(R)-5,8-Dimethylchroman-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

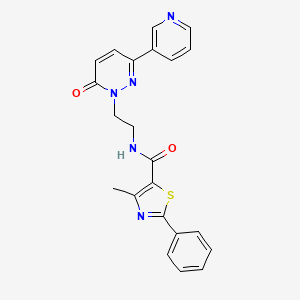

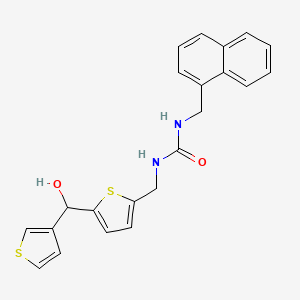

“®-5,8-Dimethylchroman-4-amine hydrochloride” likely refers to a specific enantiomer of a chroman derivative. Chroman is a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring . The “5,8-Dimethyl” indicates the presence of two methyl groups on the 5th and 8th carbon atoms of the chroman structure. The “4-amine” suggests an amine group (-NH2) attached to the 4th carbon atom. The term “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be based on the chroman backbone, with additional functional groups as described above. The “®” prefix indicates that the compound is a specific enantiomer, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis

Amines, such as the one present in this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The presence of the aromatic chroman ring may also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines typically form salts with acids, which are often more soluble in water than the parent amine . The presence of the aromatic chroman ring could impact the compound’s stability, reactivity, and interactions with other molecules .Mecanismo De Acción

(R)-5,8-Dimethylchroman-4-amine hydrochloride 64-0802 works by selectively inhibiting MAO-B, an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, this compound 64-0802 increases levels of these neurotransmitters, which can improve cognitive function and motor performance.

Biochemical and Physiological Effects:

This compound 64-0802 has been shown to increase levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and motor performance. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(R)-5,8-Dimethylchroman-4-amine hydrochloride 64-0802 has been shown to be a selective and potent inhibitor of MAO-B, making it a useful tool for studying the role of this enzyme in neurodegenerative diseases. However, its high cost and limited availability may make it difficult for some researchers to obtain.

Direcciones Futuras

There are several potential future directions for research on (R)-5,8-Dimethylchroman-4-amine hydrochloride 64-0802. One area of interest is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of depression, as MAO-B inhibitors have been shown to have antidepressant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 64-0802 and its potential use in the treatment of neurodegenerative diseases.

Métodos De Síntesis

(R)-5,8-Dimethylchroman-4-amine hydrochloride 64-0802 can be synthesized through a multi-step process involving the reaction of 3,4-dihydrocoumarin with methylamine and subsequent reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound 64-0802 hydrochloride.

Aplicaciones Científicas De Investigación

(R)-5,8-Dimethylchroman-4-amine hydrochloride 64-0802 has been studied extensively for its potential use in the treatment of neurodegenerative diseases. Its selective inhibition of MAO-B, an enzyme that plays a role in the breakdown of dopamine and other neurotransmitters, has been shown to increase levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been associated with improved cognitive function and motor performance in animal models of Parkinson's and Alzheimer's.

Safety and Hazards

Propiedades

IUPAC Name |

(4R)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYUINMLFHYJCJ-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=C(C=C1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CCOC2=C(C=C1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3020379.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)

![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)

![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)

![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)

![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)

![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)

![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)

![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)